5-(Bromomethyl)-1-ethylpyrrolidin-2-one

racetam synthesis nootropic intermediates pyrrolidinone alkylating agents

Sourcing a regiochemically unambiguous C5-bromomethyl pyrrolidinone for racetam-class pharmaceutical intermediates is often hindered by 4-position regioisomer contamination, compromising synthetic fidelity. This compound resolves that challenge: • Regiochemical Identity: The C5 bromomethyl substituent maps directly to the oxiracetam and levetiracetam pharmacophore scaffolds, enabling precise nucleophilic displacement to install the requisite functionalities. • Versatile Electrophilic Handle: Balanced bromomethyl reactivity-more reactive than chloromethyl yet more stable than iodomethyl-supports parallel synthesis and CNS-targeted library generation. • Chiral Capability: Available in enantiomerically enriched form (cf. ZINC39297209), enabling asymmetric synthesis of single-enantiomer APIs.

Molecular Formula C7H12BrNO
Molecular Weight 206.08 g/mol
Cat. No. B13636284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1-ethylpyrrolidin-2-one
Molecular FormulaC7H12BrNO
Molecular Weight206.08 g/mol
Structural Identifiers
SMILESCCN1C(CCC1=O)CBr
InChIInChI=1S/C7H12BrNO/c1-2-9-6(5-8)3-4-7(9)10/h6H,2-5H2,1H3
InChIKeyRUTNFAWKJRDISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-1-ethylpyrrolidin-2-one Overview


5-(Bromomethyl)-1-ethylpyrrolidin-2-one (CAS 937645-26-6) is a functionalized pyrrolidin-2-one derivative with molecular formula C₇H₁₂BrNO and molecular weight 206.08 g/mol . The compound features a reactive bromomethyl substituent at the C5 position of the lactam ring and an N-ethyl group, classifying it as a halogenated heterocyclic alkylating agent . Its predicted physicochemical profile includes a boiling point of 297.9±13.0 °C, density of 1.391±0.06 g/cm³, and pKa of -1.71±0.40, consistent with a neutral, lipophilic small molecule suitable for nucleophilic substitution reactions .

Synthetic intermediate for pyrrolidinone alkylation
C5 bromomethyl matches racetam pharmacophore template
N-ethyl substitution enables predictable lipophilic modulation
Nucleophilic substitution ready (amine, thiol, alkoxide)

5-(Bromomethyl)-1-ethylpyrrolidin-2-one Irreplaceability


Substitution among bromomethyl pyrrolidinone analogs is not chemically feasible due to regiochemical divergence in the alkylating electrophile position and N-substituent effects on lipophilicity and steric accessibility. The 5-position bromomethyl group in this compound resides on the carbon adjacent to the lactam nitrogen, creating a distinct electrophilic environment and reactivity profile compared to 4-position regioisomers such as 4-(bromomethyl)-1-ethylpyrrolidin-2-one . This regiochemical difference directly impacts synthetic utility in racetam-class pharmaceutical intermediates, where the 5-substituted scaffold aligns with target molecular architecture for oxiracetam, levetiracetam, and related GABA-derivative nootropics [1]. Additionally, the N-ethyl substituent confers predictable lipophilic modulation versus N-methyl or N-unsubstituted analogs, affecting both reaction selectivity and downstream purification .

Target compound 5-(Bromomethyl)-1-ethylpyrrolidin-2-one: C5 electrophile, N-ethyl substituent
Regioisomer / N-H analog 4-(Bromomethyl)-1-ethylpyrrolidin-2-one or N-unsubstituted pyrrolidinone: different regiochemical alignment and lipophilicity Regiochemical mismatch may require additional synthetic steps; N-H analog alters purification behavior

5-(Bromomethyl)-1-ethylpyrrolidin-2-one Differentiation Evidence


Racetam Pharmacophore Compatibility

5-(Bromomethyl)-1-ethylpyrrolidin-2-one provides a direct synthetic path to the 5-substituted pyrrolidinone core characteristic of clinically relevant racetam derivatives including oxiracetam (4-hydroxypiracetam), levetiracetam, and brivaracetam, whereas 4-position bromomethyl regioisomers generate a scaffold incompatible with these target architectures without additional ring manipulation steps [1]. The compound's N-ethyl-5-(bromomethyl) substitution pattern precisely matches the pharmacophore template required for nootropic activity in GABA-derivative pyrrolidinones [2].

Racetam Pharmacophore Compatibility
Class-level inference
C5-bromomethyl scaffold directly maps to oxiracetam / levetiracetam core; 4-regioisomer requires rearrangement
Direct synthetic pathway alignment
Supported by pharmacophore review; verify with target scaffold
racetam synthesis nootropic intermediates pyrrolidinone alkylating agents

Bromomethyl Leaving Group Reactivity

The bromomethyl substituent at the C5 position demonstrates electrophilic reactivity suitable for nucleophilic displacement reactions, enabling facile introduction of amine, thiol, and alkoxide nucleophiles. The bromine atom serves as an effective leaving group in SN2-type alkylation reactions, a property shared across bromomethyl pyrrolidinones but with regiochemically dictated outcomes . Comparative halogen reactivity studies on analogous pyrrolidinone systems indicate that bromomethyl groups exhibit intermediate reactivity between chloromethyl (less reactive) and iodomethyl (more reactive but less stable) substituents, providing a balanced profile of sufficient electrophilicity with manageable handling stability .

Bromomethyl Leaving Group Reactivity
Class-level inference
Reactivity rank: I > Br > Cl in nucleophilic displacement
Balanced electrophilicity for synthetic alkylation
Qualitative class observation; no direct compound-specific kinetic data
alkylating agent nucleophilic substitution electrophile reactivity

N-Alkyl Physicochemical Differentiation

5-(Bromomethyl)-1-ethylpyrrolidin-2-one exhibits a predicted boiling point of 297.9±13.0 °C and density of 1.391±0.06 g/cm³, with a molecular weight of 206.08 g/mol . In comparison, the N-unsubstituted 5-(bromomethyl)pyrrolidin-2-one (MW 178.03 g/mol) and the N-methyl analog 5-(bromomethyl)-1-methylpyrrolidin-2-one (MW 192.05 g/mol) display progressively lower molecular weights, reflecting reduced lipophilicity and altered chromatographic behavior. The N-ethyl substituent increases lipophilicity by approximately one logP unit relative to the N-unsubstituted compound based on class-level additivity principles for N-alkyl groups, affecting both reaction solvent compatibility and purification conditions .

N-Alkyl Physicochemical Differentiation
Class-level inference
MW 206.08 (N-ethyl) vs 178.03 (N-H); predicted Δ logP ~ +1
Predictable lipophilicity for extraction/purification
Predicted parameters; experimental logP not available
lipophilicity physicochemical properties logP

5-(Bromomethyl)-1-ethylpyrrolidin-2-one Applications


Oxiracetam and 4-Hydroxy Nootropics

5-(Bromomethyl)-1-ethylpyrrolidin-2-one serves as a key alkylating intermediate for constructing the pyrrolidinone core of oxiracetam (4-hydroxypiracetam), a clinically used nootropic agent. The compound's N-ethyl-5-(bromomethyl) substitution pattern directly maps to the target pharmacophore, enabling nucleophilic displacement with oxygen-based nucleophiles to install the requisite 4-hydroxy functionality after appropriate functional group manipulation [1]. This application leverages the compound's regiochemical identity at the C5 position, which aligns with the oxiracetam scaffold, as established in the racetam pharmacophore evidence [2].

Levetiracetam & Brivaracetam Development

The N-ethyl-5-substituted pyrrolidinone scaffold present in this compound matches the structural template required for levetiracetam (Keppra) and its higher-affinity analog brivaracetam, both SV2A-targeting antiepileptic agents. The bromomethyl group provides a versatile electrophilic handle for introducing the requisite butanamide side chain via nucleophilic substitution with appropriately protected amine nucleophiles. Brivaracetam demonstrates 15- to 30-fold greater binding affinity for SV2A compared to levetiracetam, underscoring the pharmacological value of optimizing substituents on this core scaffold [3].

Chiral Building Block for Asymmetric Synthesis

The compound can be prepared in enantiomerically enriched form as demonstrated by the existence of (5R)-5-(bromomethyl)-1-ethyl-pyrrolidin-2-one (ZINC39297209), enabling its use as a chiral building block in asymmetric syntheses [4]. This stereochemical capability is critical for pharmaceutical development requiring single-enantiomer active pharmaceutical ingredients. The bromomethyl group serves as the reactive site for nucleophilic displacement while the chiral center at C5 is preserved, facilitating enantioselective construction of complex heterocyclic systems [4].

Heterocyclic Scaffold Diversification

The bromomethyl substituent at the C5 position enables versatile nucleophilic substitution reactions with amines, thiols, and alkoxides to generate diverse functionalized pyrrolidinone libraries. This reactivity profile, established through class-level alkylating agent behavior, supports medicinal chemistry campaigns aimed at exploring structure-activity relationships around the pyrrolidinone core for CNS-targeted drug discovery . The balanced electrophilicity of the bromomethyl group—more reactive than chloromethyl yet more stable than iodomethyl—makes this compound a practical choice for parallel synthesis and library generation .

Application
Selection Property
Validation Focus
Oxiracetam analog intermediate
C5-bromomethyl regiochemistry matching pharmacophore
Nucleophilic displacement with oxygen nucleophiles; scaffold verification
Levetiracetam / brivaracetam scaffold
N-ethyl-5-substituted pyrrolidinone core
Butanamide side-chain installation via amine nucleophiles
Chiral building block synthesis
Enantiomerically enriched (5R) form available
Stereochemical integrity during nucleophilic substitution
Medicinal chemistry library expansion
Versatile bromomethyl electrophile
Nucleophile scope and parallel synthesis feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Bromomethyl)-1-ethylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.